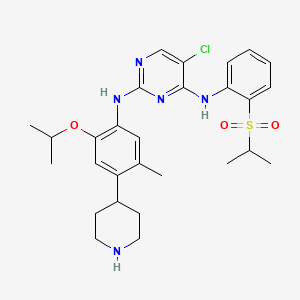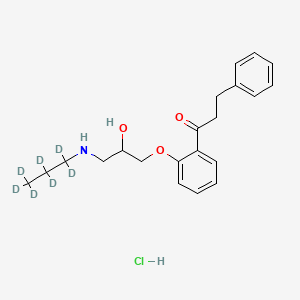
Propafenone (D7 hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propafenone (D7 hydrochloride) is an antiarrhythmic drug . It is supplied in scored, film-coated tablets for oral administration . It is used in certain situations to prevent serious heart rhythm disorders .
Synthesis Analysis
Propafenone hydrochloride was synthesized from phenol and acetic anhydride by esterification, Fries rearrangement, condensation with benzaldehyde, and catalytic reduction to give 2′-hydroxydihydrochalcone, which was subjected to etherification with epichlorohydrin, amination with n-propylamine, and HCl salt formation . Another method involves the synthesis of dual emissive carbon dots (DECDs) through one-step solvothermal treatment with m-aminophenol and citric acid .Molecular Structure Analysis
The molecular formula of Propafenone (D7 hydrochloride) is C21H28ClNO3 . It has a molecular weight of 384.9 g/mol .Chemical Reactions Analysis
In the presence of Propafenone, the fluorescence signal at 340 nm decreased, while the signal at 420 nm gradually increased . This indicates that Propafenone can interact with other substances and affect their fluorescence properties .Physical And Chemical Properties Analysis
Propafenone (D7 hydrochloride) has a molecular weight of 384.9 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 11 .Applications De Recherche Scientifique
Stereoselective Effects on Cardiovascular Activity : Propafenone exhibits different β-blocking actions but equal effects on sodium channel-dependent antiarrhythmic class 1 activity. It suggests that optically pure (R)-propafenone hydrochloride could provide specific antiarrhythmic class 1 therapy with reduced β-blocking side effects compared to the current racemic mixture (Stoschitzky et al., 1990).
Peripheral Neuropathy : Propafenone hydrochloride, when used for ventricular arrhythmias, has been associated with peripheral neuropathy, a condition that resolved after discontinuing the drug (Galasso et al., 1995).
Suppression of Chronic Stable Ventricular Arrhythmias : Propafenone has been shown to significantly reduce ventricular ectopic activity, indicating its efficacy in the treatment of chronic stable ventricular arrhythmias (Schamroth et al., 1985).
Gross Hematuria : There's a probable association between gross hematuria and propafenone therapy, as indicated by case reports and literature reviews (Chen et al., 2019).
Chemical Synthesis : Propafenone hydrochloride has been synthesized from phenol and acetic anhydride, with an overall yield of 25% (Xiuzhen et al., 2009).
Effects on Intracellular Calcium and Ventricular Fibrillation : Propafenone affects intracellular calcium and left ventricular performance, showing a dose-dependent depressive effect on left ventricular function (Stefenelli et al., 1992).
Liver Function Test Impairment : Cholestasis, a rare side effect of propafenone, has been observed, generally accompanied by clinical symptoms and reversible upon discontinuation of the treatment (Arinzon & Fridman, 2001).
Antimalarial Lead Optimization : Propafenone analogues have been developed to address its cardiac ion channel and pharmacokinetic liabilities, showing potent inhibition of drug-sensitive and drug-resistant strains of Plasmodium falciparum, which causes malaria (Lowes et al., 2011).
Visual Hallucination Side Effect : Propafenone hydrochloride can cause various side effects, including visual hallucinations, especially at therapeutic doses (Korkmaz et al., 2016).
Extended Release Drug Delivery System : Extended release formulations of Propafenone Hydrochloride have been developed using release retarding agents, offering a more consistent plasma level concentration and bioavailability (Pawar et al., 2011).
Safety And Hazards
Propafenone may cause a new or worsening heartbeat pattern . It should not be used if you have heart failure, Brugada syndrome, sick sinus syndrome, AV block (without a pacemaker), severe low blood pressure, very slow heartbeats, a severe electrolyte imbalance, shortness of breath, or if you recently had a heart attack .
Propriétés
IUPAC Name |
1-[2-[3-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2,14D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIHRGFIPXWGEF-YYEJEILISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propafenone (D7 hydrochloride) | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)




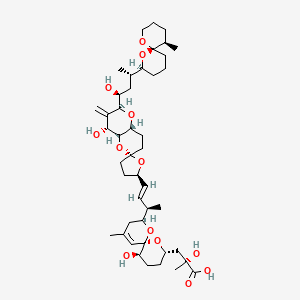
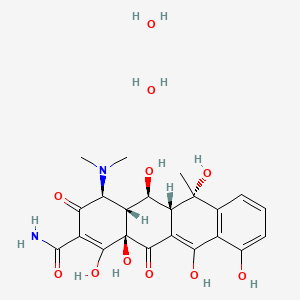

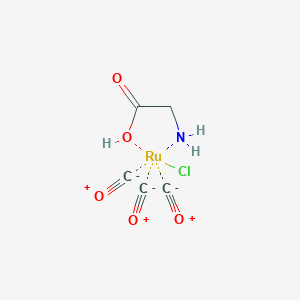

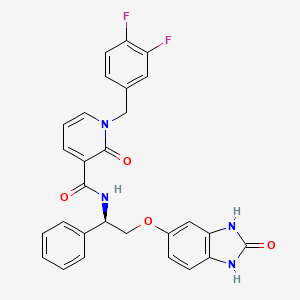
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

